Phosphonic acid, (2-bromoethyl)-, dibutyl ester
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Overview
Description
Phosphonic acid, (2-bromoethyl)-, dibutyl ester is an organophosphorus compound with the molecular formula C10H22BrO3P It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 2-bromoethyl group and two butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (2-bromoethyl)-, dibutyl ester can be synthesized through the reaction of dibutyl phosphite with 2-bromoethanol. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2-bromoethyl)-, dibutyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield phosphonic acid and the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phosphonic acid esters.
Oxidation: Products include phosphonic acid derivatives.
Hydrolysis: Products include phosphonic acid and the corresponding alcohol.
Scientific Research Applications
Phosphonic acid, (2-bromoethyl)-, dibutyl ester has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Materials Science:
Biology and Medicine: It is investigated for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, (2-bromoethyl)-, dibutyl ester involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom in the 2-bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce phosphonic acid functionality into target molecules.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2-bromoethyl)-, diethyl ester
- Phosphonic acid, (3-bromopropyl)-, dibutyl ester
- Phosphonic acid, (2-chloroethyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2-bromoethyl)-, dibutyl ester is unique due to the presence of the 2-bromoethyl group, which imparts specific reactivity patterns that are different from other similar compounds. The dibutyl ester groups also influence its solubility and physical properties, making it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
74038-35-0 |
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Molecular Formula |
C10H22BrO3P |
Molecular Weight |
301.16 g/mol |
IUPAC Name |
1-[2-bromoethyl(butoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H22BrO3P/c1-3-5-8-13-15(12,10-7-11)14-9-6-4-2/h3-10H2,1-2H3 |
InChI Key |
WPBMLJGNHWHGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CCBr)OCCCC |
Origin of Product |
United States |
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